molecular formula C36H56N2O2 B287917 N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine

Katalognummer B287917
Molekulargewicht: 548.8 g/mol
InChI-Schlüssel: HMWKAUBIUXQWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine, also known as DBDI-D, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the imine family of compounds and is known for its unique chemical properties. In

Wissenschaftliche Forschungsanwendungen

N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic semiconductors.
Another potential application of this compound is in the field of optoelectronics. This compound has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is not yet fully understood. However, it is believed that the unique chemical structure of this compound plays a key role in its properties. The two phenyl groups on either end of the molecule provide a rigid structure, while the butanediimine group in the center provides flexibility. This combination of rigidity and flexibility is believed to contribute to the excellent charge transport properties of this compound.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and does not exhibit any significant cytotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is its excellent solubility in a wide range of solvents, making it easy to work with in the laboratory. Additionally, this compound exhibits excellent thermal stability, making it suitable for use in high-temperature applications.
One limitation of this compound is its relatively high cost compared to other organic semiconductors. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are many potential future directions for research on N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine. One area of interest is in the development of new synthetic methods to produce this compound more efficiently and cost-effectively. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic electronics and optoelectronics. Finally, studies on the toxicity and environmental impact of this compound are needed to ensure its safe use in scientific research.
Conclusion
In conclusion, this compound is a unique chemical compound with promising potential for use in various scientific research applications. Its excellent charge transport properties and strong fluorescence make it a potential candidate for use in organic electronics and optoelectronics. While there are limitations to its use, further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesemethoden

The synthesis of N,N'-Bis[4-(decyloxy)phenyl]-2,3-butanediimine involves the reaction of 4-(decyloxy)benzaldehyde with 1,3-diaminopropane in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Eigenschaften

Molekularformel

C36H56N2O2

Molekulargewicht

548.8 g/mol

IUPAC-Name

2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine

InChI

InChI=1S/C36H56N2O2/c1-5-7-9-11-13-15-17-19-29-39-35-25-21-33(22-26-35)37-31(3)32(4)38-34-23-27-36(28-24-34)40-30-20-18-16-14-12-10-8-6-2/h21-28H,5-20,29-30H2,1-4H3

InChI-Schlüssel

HMWKAUBIUXQWOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.